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Compound of Interest

Compound Name: 3-Phenylpropyl acetate

Cat. No.: B089845 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of isomeric differentiation is paramount. This guide provides a detailed

spectroscopic comparison of 3-Phenylpropyl acetate and its structural isomers, offering a

clear framework for their identification and characterization through Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

This comparative analysis delves into the subtle yet significant differences in the spectral

fingerprints of 3-Phenylpropyl acetate and its isomers, all sharing the molecular formula

C₁₁H₁₄O₂. By examining the nuances in their ¹H and ¹³C NMR chemical shifts, characteristic IR

absorption bands, and mass spectral fragmentation patterns, this guide serves as a practical

resource for unambiguous structural elucidation.

At a Glance: Spectroscopic Data Summary
The following tables provide a comprehensive summary of the key spectroscopic data for 3-
Phenylpropyl acetate and a selection of its structural isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound Chemical Shift (δ, ppm) and Multiplicity

3-Phenylpropyl acetate

~7.32-7.16 (m, 5H, Ar-H), 4.08 (t, 2H, -CH₂-O),

2.68 (t, 2H, Ar-CH₂-), 2.05 (s, 3H, -C(O)CH₃),

1.98 (quint, 2H, -CH₂-CH₂-CH₂-)[1]

1-Phenylpropyl acetate

~7.35-7.25 (m, 5H, Ar-H), 5.75 (t, 1H, Ar-

CH(OAc)-), 2.08 (s, 3H, -C(O)CH₃), 1.85 (m, 2H,

-CH₂-CH₃), 0.92 (t, 3H, -CH₂-CH₃)

2-Phenylpropyl acetate

~7.30-7.15 (m, 5H, Ar-H), 4.10 (d, 2H, -CH₂-O),

3.00 (sextet, 1H, Ar-CH-), 2.00 (s, 3H, -

C(O)CH₃), 1.25 (d, 3H, -CH-CH₃)

Ethyl 3-phenylpropanoate

~7.33-7.18 (m, 5H, Ar-H), 4.14 (q, 2H, -O-CH₂-

CH₃), 2.95 (t, 2H, Ar-CH₂-), 2.62 (t, 2H, -CH₂-

C(O)-), 1.25 (t, 3H, -O-CH₂-CH₃)[2][3]

Methyl 4-phenylbutanoate

~7.30-7.15 (m, 5H, Ar-H), 3.67 (s, 3H, -O-CH₃),

2.65 (t, 2H, Ar-CH₂-), 2.35 (t, 2H, -CH₂-C(O)-),

1.95 (m, 2H, -CH₂-CH₂-CH₂-)[4]

Propyl benzoate

~8.05 (d, 2H, Ar-H ortho to C=O), ~7.55 (t, 1H,

Ar-H para to C=O), ~7.44 (t, 2H, Ar-H meta to

C=O), 4.22 (t, 2H, -O-CH₂-), 1.78 (sextet, 2H, -

CH₂-CH₂-CH₃), 1.02 (t, 3H, -CH₂-CH₃)[5]

Isopropyl benzoate

~8.04 (dd, 2H, Ar-H ortho to C=O), ~7.54 (t, 1H,

Ar-H para to C=O), ~7.43 (t, 2H, Ar-H meta to

C=O), 5.25 (septet, 1H, -O-CH-), 1.37 (d, 6H, -

CH(CH₃)₂)[6]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Compound Chemical Shift (δ, ppm)

3-Phenylpropyl acetate
~171.1, 141.2, 128.4, 128.3, 126.0, 64.0, 32.2,

30.2, 20.9

1-Phenylpropyl acetate
~170.5, 140.0, 128.6, 128.0, 126.5, 77.5, 29.5,

21.2, 10.0

2-Phenylpropyl acetate
~170.8, 140.9, 128.6, 128.5, 126.8, 69.0, 40.0,

21.1, 19.0

Ethyl 3-phenylpropanoate
172.82, 140.62, 128.47, 128.30, 126.23, 60.35,

35.94, 31.01, 14.21[2]

Methyl 4-phenylbutanoate
~173.8, 141.8, 128.4, 128.3, 125.9, 51.5, 35.2,

33.5, 26.5

Propyl benzoate
166.5, 132.8, 130.5, 129.5, 128.3, 66.2, 22.1,

10.5[7]

Isopropyl benzoate
166.2, 132.8, 130.6, 129.6, 128.3, 68.5, 22.0[6]

[8]

Table 3: Key IR Absorption Bands (cm⁻¹)
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Compound ν(C=O) ν(C-O) Other Key Bands

3-Phenylpropyl

acetate
~1740 ~1240

~3030 (Ar C-H),

~2950 (Aliphatic C-H)

1-Phenylpropyl

acetate
~1738 ~1235

~3030 (Ar C-H),

~2960 (Aliphatic C-H)

2-Phenylpropyl

acetate
~1735 ~1245

~3030 (Ar C-H),

~2970 (Aliphatic C-H)

Ethyl 3-

phenylpropanoate
~1735 ~1180

~3030 (Ar C-H),

~2980 (Aliphatic C-H)

Methyl 4-

phenylbutanoate
~1739 ~1170

~3028 (Ar C-H),

~2952 (Aliphatic C-H)

Propyl benzoate ~1720 ~1275, ~1115
~3065 (Ar C-H),

~2970 (Aliphatic C-H)

Isopropyl benzoate ~1715 ~1270, ~1110

~3060 (Ar C-H),

~2980 (Aliphatic C-H)

[6]

Table 4: Mass Spectrometry Data (m/z)
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Compound Molecular Ion [M]⁺ Base Peak Key Fragment Ions

3-Phenylpropyl

acetate
178 118 91, 43

1-Phenylpropyl

acetate
178 105 135, 77, 43

2-Phenylpropyl

acetate
178 105 91, 43

Ethyl 3-

phenylpropanoate
178 104 91, 77

Methyl 4-

phenylbutanoate
178 104 91, 74

Propyl benzoate 164 (isomer) 105 123, 77

Isopropyl benzoate 164 (isomer) 105 123, 77, 43[6]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.6 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A

standard single-pulse experiment was used with a 90° pulse, a spectral width of 16 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans were

co-added and the resulting free induction decay (FID) was Fourier transformed, phased, and

baseline corrected. Chemical shifts are reported in ppm relative to TMS (δ 0.00).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer

at a frequency of 100 MHz. A proton-decoupled pulse sequence was employed with a 30°
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pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. Several hundred to

a few thousand scans were accumulated to achieve an adequate signal-to-noise ratio. The

FID was processed with a line broadening of 1 Hz prior to Fourier transformation. Chemical

shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A drop of the neat liquid sample was placed between two potassium

bromide (KBr) plates to form a thin film.

Data Acquisition: The IR spectra were recorded on an FT-IR spectrometer. The spectra were

obtained by averaging 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the clean KBr plates was acquired prior to the sample

analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g.,

methanol or dichloromethane) was introduced into the mass spectrometer. For Gas

Chromatography-Mass Spectrometry (GC-MS) analysis, the sample was injected into the

GC, which separates the components before they enter the mass spectrometer.

Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.

Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer based on

their mass-to-charge ratio (m/z).

Detection: An electron multiplier detector was used to detect the ions, and the resulting data

was processed to generate the mass spectrum.

Visualizing the Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of 3-
Phenylpropyl acetate and its isomers.
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Workflow for Spectroscopic Comparison of Isomers

Isomer Identification

Spectroscopic Analysis

Data Analysis and Comparison

Structural Elucidation
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Its Structural Isomers (C11H14O2)

NMR Spectroscopy
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Chemical Shifts,
Multiplicities,

Coupling Constants

Characteristic
Absorption Bands

Molecular Ion Peak,
Fragmentation Patterns

Unambiguous Isomer
Identification

Click to download full resolution via product page

Caption: A flowchart illustrating the process of isomer identification, spectroscopic analysis,

data interpretation, and final structural elucidation.

Distinguishing Features: A Deeper Dive
The differentiation of these isomers relies on the careful interpretation of their unique spectral

features.
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¹H NMR: The position and splitting patterns of the protons are highly informative. For

instance, the benzylic protons (protons on the carbon attached to the phenyl ring) show

distinct chemical shifts and multiplicities depending on their substitution. In 3-phenylpropyl
acetate, the -CH₂-O protons appear as a triplet, whereas in 1-phenylpropyl acetate, the

benzylic proton is a triplet, and in 2-phenylpropyl acetate, the -CH₂-O protons are a doublet.

The aromatic region can also provide clues, with benzoate esters showing a characteristic

downfield shift for the ortho protons.

¹³C NMR: The number of unique carbon signals and their chemical shifts provide a clear

fingerprint for each isomer. The chemical shift of the carbonyl carbon is particularly sensitive

to its electronic environment, being more downfield in benzoate esters compared to alkyl

acetates. The positions of the carbons in the alkyl chain and the aromatic ring also vary

significantly among the isomers.

IR Spectroscopy: The most prominent feature is the carbonyl (C=O) stretching vibration.

Generally, the C=O stretch of an ester appears in the range of 1750-1735 cm⁻¹. Conjugation

with the phenyl ring in benzoate esters shifts this band to a lower frequency (around 1720

cm⁻¹). The C-O stretching vibrations also provide valuable information for distinguishing

between different types of esters.

Mass Spectrometry: The fragmentation patterns upon electron ionization are highly

characteristic. The molecular ion peak confirms the molecular weight of the isomers.

However, the key to differentiation lies in the relative abundance of the fragment ions. For

example, acetate esters often show a prominent peak at m/z 43, corresponding to the

[CH₃CO]⁺ ion. Benzoate esters, on the other hand, typically exhibit a strong peak at m/z 105,

corresponding to the benzoyl cation [C₆H₅CO]⁺.

The following diagram illustrates the key distinguishing spectroscopic features for a selection of

the isomers.
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Key Spectroscopic Distinctions Among Isomers

Selected Isomers

Distinguishing Spectroscopic Features

3-Phenylpropyl Acetate

1H NMR:
Benzylic Proton

(Shift & Multiplicity)

~2.7 ppm (t)

13C NMR:
Carbonyl Shift

~171 ppm

IR:
C=O Stretch (ν)

~1740 cm-1

MS:
Key Fragment (m/z)

43 ([CH3CO]+)

Propyl Benzoate

~8.0 ppm (d)~166 ppm ~1720 cm-1105 ([C6H5CO]+)

Ethyl 3-Phenylpropanoate

~2.9 ppm (t)~173 ppm ~1735 cm-1104 ([C8H8]+)

Click to download full resolution via product page

Caption: A diagram highlighting the key differences in NMR, IR, and MS data for three

representative isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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